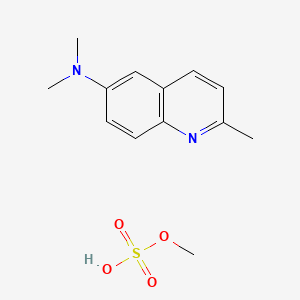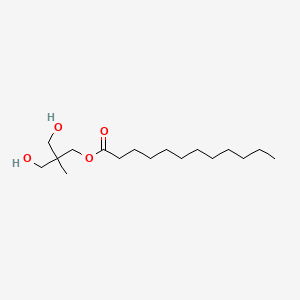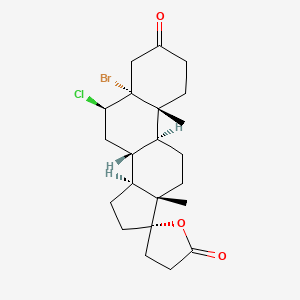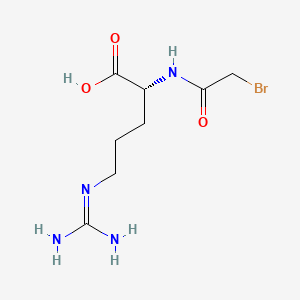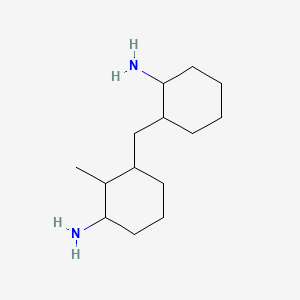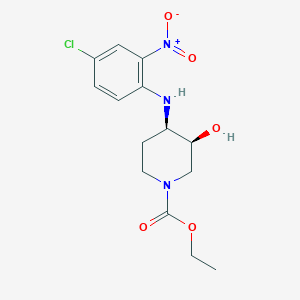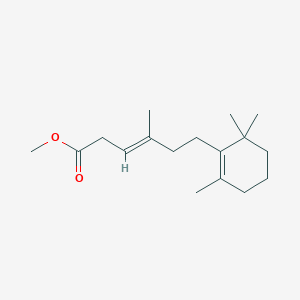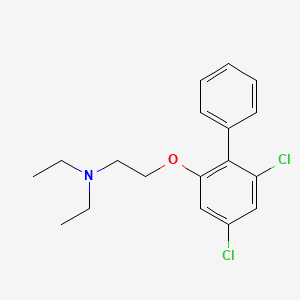
10,10'-(1,2-Ethanediylidene)bis(1-chloroanthracen-9(10H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“10,10’-(1,2-Ethanediylidene)bis(1-chloroanthracen-9(10H)-one)” is a complex organic compound that belongs to the class of anthracene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “10,10’-(1,2-Ethanediylidene)bis(1-chloroanthracen-9(10H)-one)” typically involves the condensation of 1-chloroanthracene-9(10H)-one with ethanediylidene. The reaction is usually carried out in the presence of a strong acid catalyst under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a fluorescent probe due to its photophysical properties.
Medicine
Industry
In the industrial sector, the compound can be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of “10,10’-(1,2-Ethanediylidene)bis(1-chloroanthracen-9(10H)-one)” involves its interaction with specific molecular targets. The compound may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar structural features.
1-Chloroanthracene-9(10H)-one: A precursor in the synthesis of the compound.
9,10-Dichloroanthracene: Another derivative with similar chemical properties.
Uniqueness
“10,10’-(1,2-Ethanediylidene)bis(1-chloroanthracen-9(10H)-one)” is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
85153-40-8 |
|---|---|
Molekularformel |
C30H16Cl2O2 |
Molekulargewicht |
479.3 g/mol |
IUPAC-Name |
(10E)-1-chloro-10-[(2E)-2-(4-chloro-10-oxoanthracen-9-ylidene)ethylidene]anthracen-9-one |
InChI |
InChI=1S/C30H16Cl2O2/c31-25-13-5-11-21-19(17-7-1-3-9-23(17)29(33)27(21)25)15-16-20-18-8-2-4-10-24(18)30(34)28-22(20)12-6-14-26(28)32/h1-16H/b19-15+,20-16+ |
InChI-Schlüssel |
VIZUBHPKAIOLKP-MXWIWYRXSA-N |
Isomerische SMILES |
C1=CC=C2C(=O)C3=C(/C(=C/C=C/4\C5=CC=CC=C5C(=O)C6=C4C=CC=C6Cl)/C2=C1)C=CC=C3Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C3C4=C(C(=CC=C4)Cl)C(=O)C5=CC=CC=C53)C6=C(C2=O)C(=CC=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide](/img/structure/B12673811.png)
